1-(2-fluorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea
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Overview
Description
1-(2-Fluorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a fluorophenyl group and an imidazolylpropyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea typically involves the following steps:
Formation of the Imidazole Derivative: The initial step involves the synthesis of the imidazole derivative, which can be achieved by reacting 2-phenyl-1H-imidazole with an appropriate alkylating agent.
Coupling with Fluorophenyl Isocyanate: The imidazole derivative is then reacted with 2-fluorophenyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable solvent and catalyst.
Major Products:
Oxidation: Formation of oxidized derivatives, such as hydroxylated or carboxylated products.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted derivatives, where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
1-(2-Fluorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Biological Research: It is used as a tool compound to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cell surface receptors and modulating their signaling pathways.
Pathway Modulation: Affecting various cellular pathways, such as apoptosis, cell proliferation, and immune response.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea: Similar structure but with a chlorine atom instead of fluorine.
1-(2-Bromophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea: Similar structure but with a bromine atom instead of fluorine.
1-(2-Methylphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea: Similar structure but with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which may enhance its biological activity and therapeutic potential compared to its analogs.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[3-(2-phenylimidazol-1-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c20-16-9-4-5-10-17(16)23-19(25)22-11-6-13-24-14-12-21-18(24)15-7-2-1-3-8-15/h1-5,7-10,12,14H,6,11,13H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVNDRAYMLQKGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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